![molecular formula C34H22N2 B13349491 10-(9-Phenyl-9H-carbazol-3-yl)-7H-benzo[c]carbazole](/img/structure/B13349491.png)
10-(9-Phenyl-9H-carbazol-3-yl)-7H-benzo[c]carbazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10-(9-Phenyl-9H-carbazol-3-yl)-7H-benzo[c]carbazole is a complex organic compound that belongs to the family of carbazole derivatives. Carbazole derivatives are known for their excellent optoelectronic properties, high charge carrier mobility, and good environmental stability. These properties make them valuable in various scientific and industrial applications, particularly in the field of organic electronics.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 10-(9-Phenyl-9H-carbazol-3-yl)-7H-benzo[c]carbazole typically involves multiple steps, including the formation of intermediate compounds. One common method involves the Suzuki coupling reaction, where a boronic acid derivative of carbazole is reacted with a halogenated aromatic compound in the presence of a palladium catalyst. The reaction is usually carried out in an inert atmosphere, such as nitrogen, and at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
10-(9-Phenyl-9H-carbazol-3-yl)-7H-benzo[c]carbazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where functional groups on the aromatic rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated derivatives and palladium catalysts for Suzuki coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce hydrocarbon derivatives.
Applications De Recherche Scientifique
10-(9-Phenyl-9H-carbazol-3-yl)-7H-benzo[c]carbazole has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its potential anticancer and antimicrobial properties.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Mécanisme D'action
The mechanism of action of 10-(9-Phenyl-9H-carbazol-3-yl)-7H-benzo[c]carbazole involves its interaction with specific molecular targets and pathways. In optoelectronic applications, the compound acts as a hole transport material, facilitating the movement of positive charge carriers. In biological systems, it may interact with cellular components, leading to changes in cellular functions and signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 9,10-Dihydro-9,9-dimethyl-10-(9-phenyl-9H-carbazol-3-yl)-acridine
- 9-Phenyl-9H-carbazol-3-ylboronic acid
- 9-Phenyl-9H,9’H-[3,3’]bicarbazolyl
Uniqueness
10-(9-Phenyl-9H-carbazol-3-yl)-7H-benzo[c]carbazole is unique due to its specific structural arrangement, which imparts distinct optoelectronic properties. Its high charge carrier mobility and stability make it particularly valuable in the development of advanced electronic devices.
Propriétés
Formule moléculaire |
C34H22N2 |
|---|---|
Poids moléculaire |
458.5 g/mol |
Nom IUPAC |
10-(9-phenylcarbazol-3-yl)-7H-benzo[c]carbazole |
InChI |
InChI=1S/C34H22N2/c1-2-9-25(10-3-1)36-32-13-7-6-12-27(32)28-20-24(16-19-33(28)36)23-15-17-30-29(21-23)34-26-11-5-4-8-22(26)14-18-31(34)35-30/h1-21,35H |
Clé InChI |
JOLYNZMCNGCNGW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)N2C3=C(C=C(C=C3)C4=CC5=C(C=C4)NC6=C5C7=CC=CC=C7C=C6)C8=CC=CC=C82 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


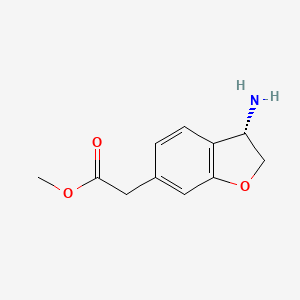
![3,27-bis(2-hexyldecyl)-8,22-di(undecyl)-6,10,15,20,24-pentathia-3,14,16,27-tetrazaoctacyclo[16.9.0.02,12.04,11.05,9.013,17.019,26.021,25]heptacosa-1(18),2(12),4(11),5(9),7,13,16,19(26),21(25),22-decaene](/img/structure/B13349420.png)
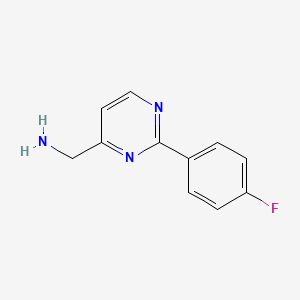
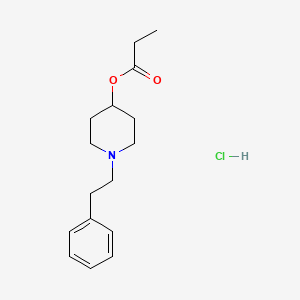
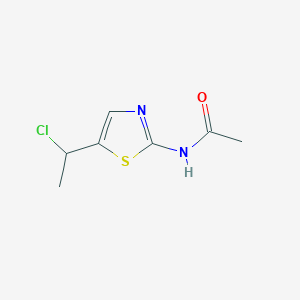
![6-((6-Methylpyridin-2-yl)ethynyl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13349445.png)
![2-[(5-{[(4-chlorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B13349449.png)
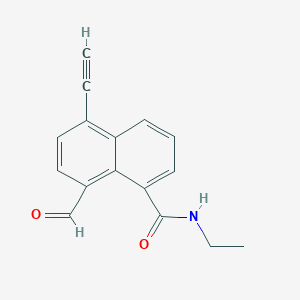
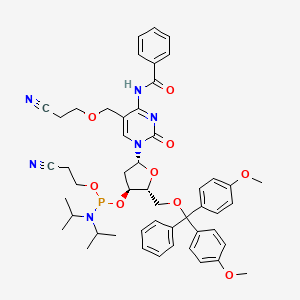

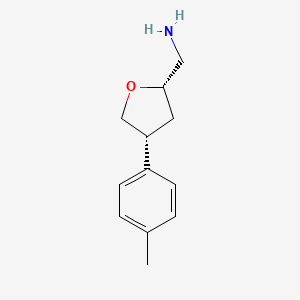
![6-Ethenyl[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13349483.png)

![3-[1-(2-methylprop-2-en-1-yl)-1H-pyrazol-4-yl]propanoic acid](/img/structure/B13349493.png)
